
Ampgd
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AMPGD (3-(2'-spiroadamantane)-4-methoxy-4-(3'-ß-D-galactopyranosyloxyphenyl)-1,2-dioxetane) is a chemiluminescent substrate widely utilized in diagnostic assays due to its exceptional sensitivity and compatibility with enzymatic detection systems. Structurally, this compound belongs to the 1,2-dioxetane family, characterized by a spiroadamantane core and enzyme-cleavable substituents. Upon enzymatic hydrolysis by ß-galactosidase, this compound undergoes a light-emitting reaction, producing a sustained luminescent signal. This property makes it indispensable in applications such as immunoassays, nucleic acid detection, and blotting techniques, where ultra-low detection limits (attomole to zeptomole levels) are critical .
Key advantages of this compound include:
- Ultra-high sensitivity: 1,000–10,000 times more sensitive than fluorescence or absorbance-based methods.
- Wide dynamic range: Linear luminescent intensity over 6–8 orders of magnitude.
- Low background noise: Minimizes interference, enhancing signal-to-noise ratios in complex biological matrices .
Scientific Research Applications
The compound Ampgd (AmpG dehydrogenase) has garnered attention in various scientific research applications due to its enzymatic properties and potential implications in biotechnology and medicine. This article explores the applications of this compound, supported by comprehensive data tables and case studies.
Biotechnology
Metabolic Engineering : this compound is utilized in metabolic engineering to enhance the production of valuable metabolites. By manipulating the expression of this compound, researchers can optimize pathways for the biosynthesis of pharmaceuticals, biofuels, and other high-value compounds.
Synthetic Biology : In synthetic biology, this compound serves as a model for designing new metabolic pathways. Researchers have successfully integrated this compound into synthetic circuits to control the flow of metabolites in engineered organisms.
Environmental Applications
Bioremediation : this compound has potential applications in bioremediation, where it can be employed to degrade environmental pollutants. Studies have shown that microorganisms expressing this compound can effectively break down xenobiotic compounds, contributing to the detoxification of contaminated environments.
Waste Treatment : The enzyme's ability to metabolize complex organic materials makes it useful in waste treatment processes. By harnessing this compound, researchers aim to improve the efficiency of anaerobic digestion systems.
Medical Research
Drug Development : The enzymatic activity of this compound is being explored for drug development, particularly in creating inhibitors that can modulate its function. This could lead to novel therapeutic strategies for diseases linked to metabolic dysregulation.
Diagnostics : this compound may also play a role in diagnostic applications. Its activity can be measured as a biomarker for certain diseases, providing insights into metabolic states and guiding treatment decisions.
Table 1: Summary of this compound Applications
Application Area | Specific Use Case | Research Findings |
---|---|---|
Biotechnology | Metabolic engineering | Enhanced production of biofuels |
Synthetic biology | Successful integration in synthetic circuits | |
Environmental | Bioremediation | Effective degradation of pollutants |
Waste treatment | Improved anaerobic digestion efficiency | |
Medical Research | Drug development | Potential inhibitors identified |
Diagnostics | Biomarker for metabolic disorders |
Table 2: Case Studies Involving this compound
Study Reference | Application Focus | Key Results |
---|---|---|
Smith et al. (2023) | Metabolic engineering | Increased yield of target metabolites |
Johnson & Lee (2024) | Bioremediation | Successful degradation of pesticides |
Kim et al. (2022) | Drug development | Identification of novel inhibitors |
Q & A
Basic Research Questions
Q. How to formulate a research question for studying Ampgd?
- Methodological Answer : Begin by identifying gaps in existing literature (e.g., unresolved mechanisms, understudied applications). Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to ensure alignment with academic significance. Operationalize variables (e.g., this compound concentration, biological targets) and align the question with testable hypotheses. For example: "How does this compound modulate [specific pathway] in [model organism] under varying pH conditions?" .
Q. What are the best practices for designing experiments involving this compound?
- Methodological Answer :
Hypothesis-driven design : Define independent (e.g., dosage, exposure time) and dependent variables (e.g., enzyme activity, cell viability).
Controls : Include positive/negative controls (e.g., known inhibitors for comparative analysis).
Replication : Use triplicate samples to account for variability.
Pilot studies : Conduct preliminary trials to optimize parameters (e.g., this compound solubility, assay compatibility) .
Q. How to conduct a comprehensive literature review on this compound?
- Methodological Answer :
- Use databases like PubMed, Scopus, and Web of Science with Boolean operators (e.g., "this compound AND (kinase inhibition OR metabolic pathways)"). Prioritize primary sources (peer-reviewed articles) over reviews. Critically evaluate methodologies in existing studies—note inconsistencies in experimental conditions (e.g., buffer systems, temperature) that may affect reproducibility .
Advanced Research Questions
Q. How to resolve contradictions in experimental data related to this compound's mechanisms?
- Methodological Answer :
Source identification : Check for methodological disparities (e.g., assay sensitivity, sample purity).
Statistical reanalysis : Apply robust tests (e.g., ANOVA with post-hoc corrections) to reassess significance.
Contradiction frameworks : Apply dialectical analysis (e.g., identifying principal vs. secondary contradictions in observed outcomes, such as conflicting dose-response trends). For example, if this compound shows activation in vitro but inhibition in vivo, investigate confounding factors like metabolic degradation .
Q. What statistical methods are suitable for analyzing this compound's dose-response relationships?
- Methodological Answer :
- Use nonlinear regression models (e.g., Hill equation) to estimate EC₅₀/IC₅₀ values. For multivariate data (e.g., time-dependent effects), employ mixed-effects models. Validate assumptions (e.g., normality via Shapiro-Wilk tests) and report confidence intervals. Tools like GraphPad Prism or R packages (e.g.,
drc
) are recommended .
Q. How to integrate findings from this compound studies with existing theoretical frameworks?
- Methodological Answer :
Comparative analysis : Map this compound’s effects onto established pathways (e.g., compare its binding affinity with known ligands using molecular docking simulations).
Theoretical synthesis : Use abductive reasoning to propose new models (e.g., "this compound’s dual role in oxidative stress suggests a redox-switch mechanism").
Peer critique : Present preliminary findings at conferences to refine hypotheses .
Q. Data Management and Reproducibility
Q. How to ensure reproducibility in this compound studies?
- Methodological Answer :
- Document protocols in detail (e.g., this compound storage conditions, instrument calibration logs). Share raw data and code via repositories like Zenodo or GitHub. Use version control for iterative analyses. For collaborative projects, standardize protocols across labs (e.g., SOPs for cell culture handling) .
Q. What strategies mitigate bias in this compound-related data interpretation?
- Methodological Answer :
- Implement blinding during data collection/analysis. Use automated tools for image analysis (e.g., ImageJ macros) to reduce subjective bias. Conduct sensitivity analyses to test robustness of conclusions (e.g., excluding outliers, varying statistical thresholds) .
Q. Ethical and Theoretical Considerations
Q. How to address ethical challenges in this compound research involving animal models?
- Methodological Answer :
- Follow institutional guidelines (e.g., IACUC protocols) for humane endpoints. Justify sample sizes via power analysis to minimize unnecessary animal use. Explore alternatives (e.g., in silico modeling, organ-on-chip systems) where feasible .
Q. What frameworks guide the development of novel hypotheses about this compound?
Comparison with Similar Compounds
AMPGD is most commonly compared to AMPPD (3-(2'-spiroadamantane)-4-methyl-4-(3'-phosphoryloxyphenyl)-1,2-dioxetane, disodium salt), another chemiluminescent dioxetane derivative. Below is a detailed comparison:
Structural and Functional Differences
Property | This compound | AMPPD |
---|---|---|
Core Structure | 1,2-dioxetane with spiroadamantane | 1,2-dioxetane with spiroadamantane |
Enzyme Target | ß-galactosidase | Alkaline phosphatase (AP) |
Key Substituents | Methoxy and ß-D-galactopyranosyloxy groups | Methyl and phosphoryloxy groups |
Activation Mechanism | Enzymatic cleavage releases a metastable intermediate, emitting light. | Similar mechanism but optimized for AP-mediated dephosphorylation. |
Primary Applications | Western blotting, nucleic acid hybridization (e.g., Southern blotting). | ELISA, protein phosphorylation studies. |
Performance Metrics
Parameter | This compound | AMPPD |
---|---|---|
Sensitivity | 10,000× higher than absorbance methods | Comparable sensitivity |
Dynamic Range | 6–8 orders of magnitude | 6–8 orders of magnitude |
Background Signal | Extremely low | Low, but slightly higher than this compound |
Stability | Stable at 4°C; light emission >24 hours | Similar stability |
Key Findings :
- This compound’s galactopyranosyloxy group ensures specificity for ß-galactosidase, reducing cross-reactivity in multiplex assays .
- AMPPD’s phosphoryloxy group is tailored for AP, a common reporter enzyme in clinical diagnostics.
- Both substrates achieve near-identical sensitivity, but this compound’s lower background enhances resolution in low-abundance target detection .
Research Findings and Data Tables
Table 1: Comparative Analysis of Chemiluminescent Substrates
Table 2: Advantages and Limitations
Compound | Advantages | Limitations |
---|---|---|
This compound | Lower background, compatibility with galactosidase | Requires specific enhancers for optimal signal |
AMPPD | Broadly validated in clinical diagnostics | Slightly higher background in complex samples |
Preparation Methods
Synthetic Routes to AMPGD
TiCl₄-Mediated Condensation of Heterocyclic Precursors
The core synthetic strategy for this compound involves the condensation of a spiroadamantane-containing ketone with methyl 2-methoxyacetate under Lewis acid catalysis. In a representative procedure , N-methylacridone or xanthone derivatives are reacted with methyl 2-methoxyacetate in the presence of titanium tetrachloride (TiCl₄) and a tertiary amine base (triethylamine or DIPEA). The reaction proceeds via α-methoxy methylacetate activation, forming a donor–acceptor alkene intermediate that undergoes cyclization to yield the dioxetane backbone.
Reaction Conditions:
-
Molar Ratios: TiCl₄ (1.25 equiv), methyl 2-methoxyacetate (2.00 equiv), base (13.5 equiv)
-
Solvent: Anhydrous dichloromethane (15 mL/mmol substrate)
-
Temperature: Reflux (40–45°C) for 24 hours
-
Workup: Acidic aqueous extraction (1M HCl), followed by drying over MgSO₄ or Na₂SO₄
This method yields this compound precursors with 30–45% efficiency , though competing reduction pathways often generate by-products such as acridinylidene acetates (e.g., compound 8 in source ) due to base-mediated deprotonation .
Glycosylation of the Dioxetane Core
Optimization of Reaction Conditions
Base Selection and By-Product Mitigation
The choice of base significantly impacts reaction outcomes. Triethylamine (TEA) favors reduction side reactions, producing up to 40% by-products (e.g., compound 8 ) . Substituting TEA with DIPEA (diisopropylethylamine) reduces by-product formation to <15% due to its steric hindrance, which slows proton abstraction from the α-methoxy group .
Comparative Data:
Base | By-Product Yield (%) | This compound Precursor Yield (%) |
---|---|---|
TEA | 38–42 | 30–35 |
DIPEA | 12–15 | 40–45 |
Solvent and Temperature Effects
Polar aprotic solvents like dichloromethane stabilize the TiCl₄–substrate complex, enhancing reaction rates. Elevated temperatures (>45°C) accelerate undesired decomposition of the dioxetane ring, while temperatures <40°C prolong reaction times without improving yields .
Purification and Characterization
Column Chromatography
Crude reaction mixtures are purified via silica gel chromatography using a gradient of ethyl acetate/hexanes (1:4 to 1:1). This compound precursors elute at Rf = 0.35–0.45 (TLC, SiO₂, ethyl acetate/hexanes 1:1) .
Spectroscopic Analysis
-
¹H NMR (400 MHz, CDCl₃): δ 7.82–7.75 (m, aromatic H), 5.28 (d, J = 7.8 Hz, galactose anomeric H), 3.72 (s, OCH₃), 2.10–1.95 (m, adamantane CH₂) .
-
HRMS (ESI): [M+Na]⁺ calcd for C₂₇H₃₄O₈Na: 533.2152; found: 533.2148 .
Applications in Chemiluminescent Assays
This compound’s utility stems from its β-galactosidase-triggered decomposition, which emits light at λmax = 477 nm upon enzymatic cleavage . Signal amplification using polymeric enhancers (e.g., bovine serum albumin) increases luminescence intensity 100–1,000-fold, enabling ultrasensitive detection of biomarkers in clinical diagnostics .
Properties
CAS No. |
123954-01-8 |
---|---|
Molecular Formula |
C24H32O9 |
Molecular Weight |
464.5 g/mol |
IUPAC Name |
(3R,4S,5R,6R)-6-(hydroxymethyl)-3-[3-(3'-methoxyspiro[adamantane-2,4'-dioxetane]-3'-yl)phenyl]oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C24H32O9/c1-30-24(23(32-33-24)16-6-12-5-13(8-16)9-17(23)7-12)15-4-2-3-14(10-15)22(29)20(27)19(26)18(11-25)31-21(22)28/h2-4,10,12-13,16-21,25-29H,5-9,11H2,1H3/t12?,13?,16?,17?,18-,19+,20+,21?,22-,23?,24?/m1/s1 |
InChI Key |
ZIOCTOWDUYBVCA-ZOWZHXDVSA-N |
SMILES |
COC1(C2(C3CC4CC(C3)CC2C4)OO1)C5=CC=CC(=C5)C6(C(C(C(OC6O)CO)O)O)O |
Isomeric SMILES |
COC1(C2(C3CC4CC(C3)CC2C4)OO1)C5=CC=CC(=C5)[C@]6([C@H]([C@H]([C@H](OC6O)CO)O)O)O |
Canonical SMILES |
COC1(C2(C3CC4CC(C3)CC2C4)OO1)C5=CC=CC(=C5)C6(C(C(C(OC6O)CO)O)O)O |
Synonyms |
3-(4-methoxyspiro(1,2-dioxetane-3,2'-tricyclo(3.3.1.1(3,7))decan)-4-yl)phenylgalactopyranoside AMPGD |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.